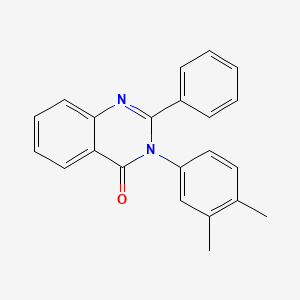

![molecular formula C22H28FN3O2 B5502218 N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide involves multiple steps, including the formation of key intermediates, coupling reactions, and purification processes. While specific synthesis routes for this compound were not directly found, related research on compounds with similar structural features suggests intricate synthetic routes that may involve palladium-catalyzed reactions, amide bond formation, and selective functional group transformations (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the molecular conformation, stereochemistry, and electronic structure, which are crucial for understanding the compound's reactivity and interaction with biological targets. The presence of functional groups like fluorophenyl, piperidinyl, and pyrrolidinyl suggests potential sites for intermolecular interactions and reactivity (Kuleshova & Khrustalev, 2000).

Applications De Recherche Scientifique

Anticonvulsant Activity

A study conducted by Obniska et al. (2015) explored a series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, closely related to the compound . These compounds were synthesized and evaluated for their anticonvulsant activity, revealing significant potential in animal models of epilepsy. The study's in vivo quantitative studies in mice showed that certain analogs demonstrated considerable efficacy in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) screen, indicating potential applications in treating epilepsy and seizure disorders (Obniska et al., 2015).

Anti-Tuberculosis Activity

Kumar et al. (2008) described the atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, which are structurally related to the compound of interest. These compounds were evaluated for their activity against Mycobacterium tuberculosis. One of the synthesized compounds exhibited significant in vitro activity with a minimal inhibitory concentration (MIC) value remarkably lower than that of standard drugs like isoniazid and ciprofloxacin. This indicates the potential application of such compounds in the treatment of tuberculosis (Kumar et al., 2008).

Anticoccidial Agents

Biftu et al. (2005) synthesized analogs of 2,3-diaryl pyrroles, similar in structure to the queried compound, and evaluated them as inhibitors of Eimeria tenella cGMP-dependent protein kinase. The most potent analogs in this study showed broad-spectrum anticoccidial activity, suggesting potential application as novel anticoccidial agents for use in field trials (Biftu et al., 2005).

Antiallergic Agents

A study by Menciu et al. (1999) prepared a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which bear structural similarities to the compound . These compounds were investigated for their antiallergic properties. One particular compound in this series exhibited significant potency against antiallergic assays, suggesting a potential application as an antiallergic agent (Menciu et al., 1999).

Anti-Lung Cancer Activity

Research by Hammam et al. (2005) explored fluoro-substituted benzo[b]pyran compounds, closely related to the compound , for their anti-lung cancer activity. The synthesized compounds exhibited anticancer activity at low concentrations against human cancer cell lines, including lung cancer. This suggests the potential use of such compounds in cancer therapy, particularly against lung cancer (Hammam et al., 2005).

Propriétés

IUPAC Name |

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(1-methylpyrrol-2-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O2/c1-24-12-5-8-20(24)21(27)22(28)25(2)16-17-9-13-26(14-10-17)15-11-18-6-3-4-7-19(18)23/h3-8,12,17H,9-11,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXCSNICJTYPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(=O)N(C)CC2CCN(CC2)CCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)

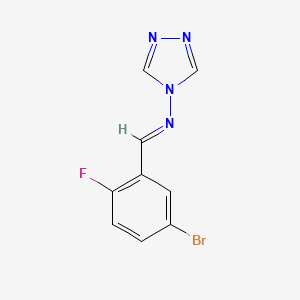

![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)

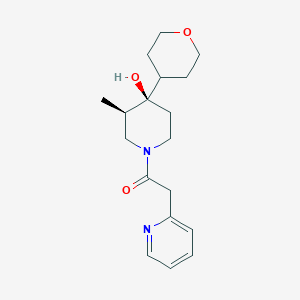

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

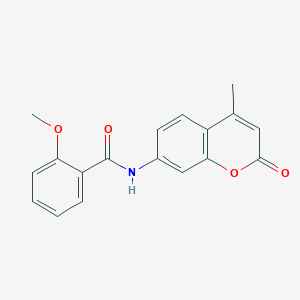

![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)